6-Nitro-1H-benzo[D]imidazol-1-amine
Description
Significance of Benzimidazole (B57391) Derivatives in Heterocyclic Chemistry
Benzimidazole and its derivatives are classified as "privileged scaffolds" in medicinal chemistry. uni-bayreuth.deresearchgate.net This designation stems from their recurring presence in a multitude of bioactive compounds that exhibit a wide spectrum of pharmacological activities. uni-bayreuth.deresearchgate.net The fusion of a benzene (B151609) and an imidazole (B134444) ring creates a stable, aromatic system that is amenable to various chemical modifications. researchgate.net This structural versatility allows for the fine-tuning of its biological and chemical properties.
The benzimidazole nucleus is a key component in several commercially available drugs, highlighting its therapeutic importance. nih.gov These applications span a range of treatments, including antiulcer medications, antihypertensives, antivirals, antifungals, and anticancer agents. derpharmachemica.com The stability and bioavailability of benzimidazole derivatives contribute significantly to their success as therapeutic agents. researchgate.net The ability of the benzimidazole ring system to interact with various biological macromolecules is a key factor in its broad range of activities. nih.gov
Structural Overview of Nitro- and Amino-Substituted Benzimidazoles
The introduction of nitro (-NO₂) and amino (-NH₂) groups onto the benzimidazole scaffold significantly influences its electronic properties and biological activity. The placement of these substituents on the benzene or imidazole portion of the molecule can lead to a diverse array of isomers with distinct characteristics.
Nitro-substituted benzimidazoles are key synthetic intermediates, often prepared through the nitration of the parent benzimidazole. researchgate.net The position of the nitro group is crucial; for instance, a nitro group at the 6-position has been shown to be more active in certain contexts compared to other isomers. scispace.com This electron-withdrawing group can modulate the reactivity of the entire ring system.
Amino-substituted benzimidazoles are typically synthesized by the reduction of their nitro counterparts. researchgate.net These derivatives are of significant interest due to the versatile reactivity of the amino group, which can be further modified to create a wide range of new compounds. acs.org The presence of an amino group, an electron-donating substituent, can alter the molecule's interaction with biological targets compared to the nitro-substituted versions. scispace.com Research has explored the synthesis and biological evaluation of various amino-substituted benzimidazoles, including those with the amino group at different positions on the benzimidazole core. acs.orgpku.edu.cn
Focus on 6-Nitro-1H-benzo[D]imidazol-1-amine: Unique Structural Characteristics and Research Gaps
Within the vast family of benzimidazole derivatives, This compound (CAS Number: 261710-05-8) presents a unique structural arrangement. bldpharm.com Its defining feature is the presence of an amino group directly attached to one of the nitrogen atoms of the imidazole ring (N-1 position), in addition to a nitro group at the 6-position of the fused benzene ring.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| CAS Number | 261710-05-8 |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| SMILES Code | NN1C2=CC(N+=O)=CC=C2N=C1 |
Data sourced from commercial supplier databases. bldpharm.com
The N-amino substitution is a key differentiator from the more commonly studied C-amino benzimidazoles, where the amino group is attached to the benzene portion of the scaffold. This N-amino functionality introduces a hydrazine-like moiety into the heterocyclic system, which can be expected to confer distinct chemical reactivity and potential for forming unique intermolecular interactions, such as hydrogen bonds.
Despite its unique structure, a thorough review of scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its specific synthesis, comprehensive structural analysis (such as X-ray crystallography or detailed NMR studies), and evaluation of its chemical and biological properties. While general methods for the synthesis of N-aminobenzimidazoles exist, such as the cyclization of N-(o-nitroanilino)-substituted amines, specific experimental conditions and yields for this particular isomer are not documented in readily available scientific literature. derpharmachemica.com
The lack of dedicated research on this compound presents a clear opportunity for future investigation. Elucidating its synthetic pathways, characterizing its physicochemical properties, and exploring its potential applications would be a valuable contribution to the field of heterocyclic chemistry. The unique combination of the N-amino and 6-nitro groups could lead to novel chemical transformations and potentially interesting biological activities that differ from its more extensively studied C-substituted cousins.
Structure
2D Structure
3D Structure
Properties
CAS No. |
261710-05-8 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-nitrobenzimidazol-1-amine |
InChI |
InChI=1S/C7H6N4O2/c8-10-4-9-6-2-1-5(11(12)13)3-7(6)10/h1-4H,8H2 |
InChI Key |
YVDCCCLQBKCHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitro 1h Benzo D Imidazol 1 Amine
Strategies for Precursor Synthesis
The successful synthesis of 6-Nitro-1H-benzo[d]imidazol-1-amine is critically dependent on the efficient preparation of its key precursors. These precursors provide the necessary structural framework and functional groups required for the subsequent cyclization and derivatization steps.
Preparation of 4-Nitro-o-phenylenediamine (B140028) Derivatives
4-Nitro-o-phenylenediamine is a fundamental building block in the synthesis of various benzimidazole (B57391) derivatives, including the target compound. Its synthesis typically involves the nitration of o-phenylenediamine (B120857). ontosight.ai This precursor is a crystalline solid at room temperature and possesses a benzene (B151609) ring substituted with two amino groups at the ortho positions (1 and 2) and a nitro group at the para position (4) relative to one of the amino groups. ontosight.ai
Several studies have utilized 4-nitro-o-phenylenediamine as a starting material for creating more complex molecules. For instance, it can undergo condensation reactions with various aldehydes to form Schiff bases. rdd.edu.iqresearchgate.netekb.eg These reactions are often carried out in an alcohol medium and can be characterized using techniques like C.H.N. elemental analysis, FT-IR, and 1H NMR spectroscopy. rdd.edu.iqresearchgate.net
The commercial production of 4-nitro-o-phenylenediamine has been reported since 1946, and it finds applications in the manufacturing of dyes, inks, and as an intermediate in the synthesis of other organic compounds. chemicalbook.com
Routes to N1-Substituted Benzimidazole Precursors
The synthesis of N1-substituted benzimidazoles is another crucial step in accessing a variety of functionalized benzimidazole compounds. These precursors can be prepared through several synthetic routes. One common method involves the reaction of a substituted o-phenylenediamine with an appropriate electrophile.
For instance, N1-substituted benzimidazoles can be synthesized by reacting 2-methylbenzimidazole (B154957) with ethyl chloroacetate (B1199739) to yield N1-ethylacetate-2-methylbenzimidazole. iosrjournals.org This intermediate can be further reacted with thiosemicarbazide (B42300) and subsequently undergo dehydrative annulation to form more complex heterocyclic systems. iosrjournals.org Microwave-assisted synthesis has been shown to be an efficient method for preparing these derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. iosrjournals.org
The structure-activity relationship studies of benzimidazole derivatives highlight the importance of substitutions at the N1 position for various biological activities. nih.gov The introduction of different substituents at this position can significantly influence the compound's properties. nih.govmdpi.com
Cyclization Reactions for Benzimidazole Ring Formation
The formation of the benzimidazole ring is a pivotal step in the synthesis of this compound. This is typically achieved through cyclization reactions involving a substituted o-phenylenediamine and a one-carbon synthon.
Condensation-Based Cyclization Approaches
Condensation reactions are a widely employed strategy for the formation of the benzimidazole ring. acs.orgrsc.org This approach generally involves the reaction of an o-phenylenediamine derivative with a carboxylic acid, aldehyde, or their derivatives. researchgate.netresearchgate.netgoogle.com
For example, 4-nitro-o-phenylenediamine can be condensed with various substituted aromatic aldehydes to synthesize a series of 6-nitro-1H-benzimidazole derivatives. nih.govresearchgate.net These reactions can be carried out using conventional heating or microwave irradiation, with the latter often providing better yields and shorter reaction times. nih.gov The choice of solvent and catalyst can also influence the reaction outcome. researchgate.net
The following table summarizes representative examples of condensation reactions for the synthesis of benzimidazole derivatives:
| Reactants | Reagents/Conditions | Product | Reference |
| 4-Nitro-o-phenylenediamine, Substituted Aromatic Aldehydes | Sodium Metabisulfite (B1197395), Ethanol (B145695), Reflux/Microwave | 2-Aryl-6-nitro-1H-benzimidazoles | nih.govresearchgate.net |
| o-Phenylenediamine, Aldehydes | Acetic Acid, Microwave Irradiation | 2-Aryl-1-(arylmethyl)-1H-benzimidazoles | researchgate.net |
| 4-Nitrobenzene-1,2-diamine, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde | NH4Cl | 6-(5-Nitro-1H-benzo[d]imidazol-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | tandfonline.com |
Oxidative Cyclization Techniques
Oxidative cyclization offers an alternative and efficient route to benzimidazole synthesis. This method involves the in situ oxidation of an intermediate formed from the condensation of an o-phenylenediamine and an aldehyde.
A notable example is the use of sodium metabisulfite as an oxidizing agent in the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes. nih.govacs.org This one-pot synthesis provides a straightforward method to obtain 2-substituted-6-nitro-1H-benzimidazoles. nih.gov The reaction is typically carried out in ethanol. acs.org
Another approach involves the reaction of substituted o-phenylenediamines or their monoacetyl derivatives with formaldehyde (B43269) in boiling ethanol containing hydrochloric acid to yield 1-methylbenzimidazoles. rsc.org For instance, 4-nitro-o-phenylenediamine reacts under these conditions to give the 6-nitro-derivative. rsc.org
Introduction of the Amino Group at the N1 Position
The final key step in the synthesis of this compound is the introduction of an amino group at the N1 position of the benzimidazole ring. This transformation is crucial for obtaining the target compound.
While direct N-amination of a pre-formed 6-nitrobenzimidazole can be challenging, alternative strategies often involve the use of a precursor that already contains a nitrogen-based functional group that can be converted to an amino group.
One potential route involves the reduction of a nitro group. For example, the nitro group of a synthesized benzimidazole intermediate can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst. tandfonline.com In a specific instance, 6-(5-nitro-1H-benzo[d]imidazol-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole was reduced to 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine under a hydrogen atmosphere. tandfonline.com Another method for nitro group reduction involves using iron powder in a mixture of ethanol and water with hydrochloric acid. mdpi.com
Another strategy could involve the use of a hydrazine (B178648) derivative during the cyclization step, which would directly install a nitrogen-containing substituent at the N1 position. For example, new substituted benzo[g]indazoles functionalized with a 6-nitro group have been synthesized by the reaction of benzylidene tetralones with hydrazine in acetic acid. mdpi.com
Direct Amination Strategies
Direct amination of the N1 position of a pre-formed 6-nitro-1H-benzimidazole ring presents a synthetic challenge. The lone pair of electrons on the N1 nitrogen is part of the aromatic sextet of the imidazole (B134444) ring, making it less nucleophilic and thus less susceptible to direct attack by aminating agents. Furthermore, the presence of the electron-withdrawing nitro group at the C6 position further deactivates the entire benzimidazole ring system towards electrophilic attack, which would be required for amination.
While direct C-H amination of nitroarenes has been explored, these methods are generally not applicable for direct N-amination of the benzimidazole core. One related strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been used for the C-amination of N-substituted nitroazoles. mdpi.com However, this method is designed for the formation of C-N bonds and not N-N bonds at the N1 position.
Given these challenges, direct N-amination of 6-nitro-1H-benzimidazole is not a commonly employed or efficient strategy for the synthesis of this compound.
Derivatization of N1-Substituents to Amino Functionality
A more viable approach to introduce the amino group at the N1 position involves the use of a precursor substituent that can be chemically transformed into an amino group in a later synthetic step. This strategy allows for the initial construction of the benzimidazole ring with a stable N1-substituent, which is then converted to the desired amine.
One potential, though not explicitly documented for this specific molecule, synthetic route could involve the following conceptual steps:
N-Alkylation with a Protected Amino Group: The synthesis could commence with the N-alkylation of a suitable benzimidazole precursor with a reagent containing a protected amino group. For instance, a reaction with a haloalkylphthalimide could introduce an N-alkylphthalimide substituent.
Nitration: Subsequent nitration of the N-alkylated benzimidazole would likely yield a mixture of the 5-nitro and 6-nitro isomers, which would require separation.
Deprotection: The final step would involve the deprotection of the phthalimide (B116566) group, typically through hydrazinolysis (the Ing-Manske procedure), to reveal the primary amino group at the N1-substituent.
A similar strategy has been described for the synthesis of other substituted aminobenzimidazoles. For example, the synthesis of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-aminobenzimidazole was achieved by the reduction of the corresponding 4-nitro derivative. nih.gov This demonstrates the principle of introducing a substituent that can be modified in a subsequent step to yield the desired amino functionality.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | N-Alkylation | Haloalkylphthalimide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-(Alkylphthalimido)benzimidazole |
| 2 | Nitration | HNO3, H2SO4 | N-(Alkylphthalimido)-6-nitrobenzimidazole |
| 3 | Deprotection | Hydrazine hydrate, Solvent (e.g., Ethanol) | 6-Nitro-1H-benzo[D]imidazol-1-alkylamine |
Table 1: Hypothetical Derivatization Strategy
Introduction of the Nitro Group at the C6 Position
The introduction of the nitro group at the C6 position of the benzimidazole ring is a critical step in the synthesis of the target compound. This can be achieved either by direct nitration of a benzimidazole precursor or by starting with a pre-nitrated benzene derivative and subsequently forming the imidazole ring.
Directed Nitration Methodologies
The direct nitration of the benzimidazole ring typically yields a mixture of isomers. The nitration of 1H-benzimidazole itself leads to the formation of both 5-nitro- and 6-nitro-1H-benzimidazole, which are tautomers and often difficult to separate. The position of nitration is influenced by the reaction conditions and the substituents already present on the benzimidazole ring. researchgate.net
For instance, the nitration of 2-substituted benzimidazoles can be directed by the electronic nature of the substituent at the C2 position. However, achieving high regioselectivity for the C6 position can be challenging. The nitration of 1-substituted benzimidazoles also results in a mixture of 5- and 6-nitro isomers. tandfonline.com
A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. nih.gov The reaction is typically carried out at controlled temperatures to manage the exothermic nature of the reaction and to minimize side product formation.
| Starting Material | Nitrating Agent | Products | Reference |
| 1H-Benzimidazole | HNO3/H2SO4 | 5(6)-Nitro-1H-benzimidazole | researchgate.net |
| 1-Methylbenzimidazole | HNO3/H2SO4 | 1-Methyl-5-nitrobenzimidazole and 1-Methyl-6-nitrobenzimidazole | tandfonline.com |
| 2-Phenylbenzimidazole | HNO3/H2SO4 | 2-Phenyl-5(6)-nitrobenzimidazole | jyoungpharm.org |
Table 2: Examples of Benzimidazole Nitration
Pre-functionalized Benzene Ring Cyclization
A more regioselective approach to synthesize 6-nitro-1H-benzimidazole derivatives involves the cyclization of a pre-functionalized benzene ring. The most common starting material for this strategy is 4-nitro-1,2-phenylenediamine. This compound already contains the nitro group at the desired position relative to the two amino groups that will form the imidazole ring.
The cyclization can be achieved by reacting 4-nitro-1,2-phenylenediamine with a variety of one-carbon synthons. Common reagents include:
Formic acid: Refluxing 4-nitro-1,2-phenylenediamine with formic acid is a classic method to produce 6-nitro-1H-benzimidazole. organic-chemistry.org
Aldehydes: Condensation with various aldehydes in the presence of an oxidizing agent, such as sodium metabisulfite, can yield 2-substituted-6-nitro-1H-benzimidazoles. researchgate.netsemanticscholar.org
Cyanogen bromide: This reagent can be used to introduce an amino group at the 2-position, leading to the formation of 2-amino-5(6)-nitro-1H-benzimidazole. nih.gov
This approach offers the significant advantage of avoiding the formation of isomeric mixtures that are common with direct nitration, thus simplifying the purification process.
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-Nitro-1,2-phenylenediamine | Formic Acid | 6-Nitro-1H-benzimidazole | organic-chemistry.org |
| 4-Nitro-1,2-phenylenediamine | Aromatic Aldehydes | 2-Aryl-6-nitro-1H-benzimidazole | researchgate.netsemanticscholar.org |
| 4-Nitro-1,2-phenylenediamine | Cyanogen Bromide | 2-Amino-5(6)-nitro-1H-benzimidazole | nih.gov |
Table 3: Cyclization of 4-Nitro-1,2-phenylenediamine
Regioselectivity and Stereochemistry in Synthesis
Control of Substitution Patterns on the Benzene and Imidazole Rings
The control of substitution patterns is a crucial aspect of the synthesis of this compound. The regioselectivity of reactions on both the benzene and imidazole rings determines the final structure of the molecule.
Benzene Ring Substitution: As discussed in Section 2.4, the introduction of the nitro group onto an unsubstituted benzimidazole ring generally leads to a mixture of the 5- and 6-nitro isomers. researchgate.net The use of a pre-functionalized starting material, such as 4-nitro-1,2-phenylenediamine, is the most effective method to ensure the nitro group is located at the C6 position. organic-chemistry.orgresearchgate.netsemanticscholar.org
Imidazole Ring Substitution: The substitution on the imidazole ring, particularly at the N1 position, also requires careful consideration of regioselectivity. The two nitrogen atoms of the imidazole ring in an unsubstituted benzimidazole are tautomeric, meaning that N-alkylation can occur at either N1 or N3. In the case of 6-nitro-1H-benzimidazole, the electronic effect of the nitro group can influence the site of substitution.
The reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides results in an inseparable mixture of two regioisomers with the nitro group at position 5 or 6. nih.gov This highlights the challenge of controlling the position of the nitro group and the N1-substituent simultaneously.
Addressing Regioisomeric Mixtures
A common challenge in the synthesis of this compound derivatives is the formation of regioisomeric mixtures. When reacting substituted o-phenylenediamines, the substituent can lead to the formation of two different positional isomers. For instance, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides often results in an inseparable mixture of two regioisomers where the nitro group is at the 5 or 6-position. researchgate.net
The ratio of these regioisomers can vary. For example, in the synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide, a 75:25 mixture of regioisomers was observed. mdpi.com Similarly, the synthesis of other derivatives has reported mixtures with ratios such as 60:40 and 70:30. mdpi.com In some cases, a nearly 1:1 mixture of regioisomers is obtained. nih.gov
Separation of these mixtures can be challenging. While some studies report the use of techniques like preparative HPLC to separate regioisomers, acs.org others note the difficulty in achieving separation, leading to the characterization of the mixture as a whole. researchgate.netnih.gov For example, the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of K2CO3 and acetonitrile (B52724) yielded an inseparable mixture of two regioisomers. researchgate.net
Table 1: Examples of Regioisomeric Mixtures in the Synthesis of this compound Derivatives
| Compound | Regioisomer Ratio | Reference |
| 2-(2-Amino-6-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide | 75:25 | mdpi.com |
| 2-(2-Amino-6-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide | 60:40 | mdpi.com |
| 2-(2-Amino-6-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide | 70:30 | mdpi.com |
| 2-(2-Amino-6-nitro-1H-benzimidazol-1-yl)-N-(4-nitrophenyl)acetamide | 59:41 | mdpi.com |
| 5(6)-methyl-1-(1-phenylethyl)-1H-benzo[d]imidazole | 1:1 | mdpi.com |
| 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | 1:1 | nih.gov |
Advanced Synthetic Techniques and Methodological Enhancements
To improve the synthesis of benzimidazole derivatives, including this compound, researchers have explored advanced techniques that offer advantages over conventional methods.
Microwave-Assisted Synthesis (MAS)
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significantly reduced reaction times and often improved yields compared to traditional heating methods. nih.govjmrionline.com For the synthesis of nitro-benzimidazoles, MAS has been shown to dramatically decrease reaction times from hours to minutes. nih.gov For example, a series of 5-nitro and 6-nitro substituted benzimidazole derivatives were synthesized under microwave irradiation at 130 °C for just 10 minutes. ajol.info
The benefits of MAS include:
Rapid Reactions: Reaction times can be reduced from 12–24 hours with conventional heating to 20–60 minutes with microwave assistance. nih.gov
Increased Yields: Yields can be improved by 7% to 22% compared to conventional methods. nih.gov
Eco-Friendly: MAS is considered a more environmentally friendly approach due to its efficiency and reduced use of hazardous solvents. jmrionline.com
Catalytic Approaches in Benzimidazole Synthesis
Catalytic methods play a crucial role in the synthesis of benzimidazoles, facilitating reactions and improving their efficiency. Various catalysts have been employed in the synthesis of this compound and related compounds.
Palladium on Carbon (Pd/C): Catalytic hydrogenation using 10% Pd/C is a common method for the reduction of nitro groups to amines in the synthesis of benzimidazole intermediates. acs.org This step is crucial for creating the diamine precursors necessary for cyclization. acs.org
Nickel-Aluminum (Ni-Al) Alloy: A catalytic reduction using a Ni-Al alloy in the presence of formic acid has been used to prepare 2-aryl-5-aminomethyl-1H-benzimidazoles from their corresponding cyano derivatives. acs.orgnih.gov
The choice of catalyst and reaction conditions is critical for achieving the desired product with high yield and purity.
Reaction Conditions and Optimization
Optimizing reaction conditions is paramount for the successful synthesis of this compound derivatives. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.
For instance, in the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives, potassium carbonate is used as a base. researchgate.netnih.gov The synthesis of 2-aryl-5-formylbenzimidazoles involves the use of sodium metabisulfite as an oxidizing agent in ethanol, with the reaction being refluxed for 4-6 hours. acs.orgnih.gov
The synthesis of bis-benzimidazole derivatives has been achieved through the condensation of diamine intermediates with 2-aryl-5-formylbenzimidazoles using sodium metabisulfite in ethanol, refluxing for 24 hours. acs.orgnih.gov Optimization of these conditions is crucial for maximizing the yield, which has been reported in the range of 60-72% for these specific compounds. acs.orgnih.gov
Chemical Reactivity and Derivatization of 6 Nitro 1h Benzo D Imidazol 1 Amine
Reactivity of the Nitro Group
The nitro group attached to the benzimidazole (B57391) core is a key site for chemical modification, with its reduction to an amino group being the most prominent transformation.
Reduction to Amino Functionality
The conversion of the nitro group in 6-Nitro-1H-benzo[D]imidazol-1-amine and related nitrobenzimidazoles to a primary amino group is a fundamental reaction in the synthesis of various derivatives. This transformation is most commonly and efficiently achieved through catalytic hydrogenation. nih.gov
A widely employed method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂). This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and methanol. The reduction is generally performed under a hydrogen atmosphere at a pressure of around 40 psi and proceeds at room temperature to yield the corresponding 6-amino-1H-benzo[D]imidazol-1-amine. nih.gov This method is favored for its high yield and clean conversion.
Another effective reducing agent is iron (Fe) powder in an acidic medium. wikipedia.org This classical method, known as the Béchamp reduction, provides a cost-effective alternative for the reduction of aromatic nitro compounds. Other reagents that can be employed for this transformation include tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄). wikipedia.org
The resulting amino group is a versatile handle for further derivatization, significantly expanding the synthetic possibilities from the parent nitro compound.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Typical Yield | Reference |
| Pd/C, H₂ | Room temperature, 40 psi, EtOH/MeOH | >90% | nih.gov |
| Fe, Acidic Medium | Varies | Good to excellent | wikipedia.org |
| SnCl₂ | Varies | Good | wikipedia.org |
| Na₂S₂O₄ | Varies | Good | wikipedia.org |
Other Transformations of the Nitro Group
Beyond reduction to an amine, the nitro group on aromatic systems can undergo several other transformations, providing alternative pathways for derivatization. While less common than reduction, these reactions offer unique synthetic opportunities.
Partial reduction of the nitro group can lead to the formation of hydroxylamines. This can be achieved using specific reducing agents under controlled conditions, such as zinc metal in the presence of ammonium (B1175870) chloride. wikipedia.org Further reduction of the nitro group can also yield azo or hydrazine (B178648) compounds, particularly when metal hydrides or excess zinc metal are used as the reducing agents. wikipedia.org
In some instances, the nitro group can be completely removed and replaced by a hydrogen atom in a process known as hydrodenitration. This transformation is more challenging to achieve but can be accomplished through catalytic hydrogenation at high temperatures over a platinum catalyst on silica (B1680970) gel. wikipedia.org
The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of other substituents on the ring by nucleophiles, a reaction pathway that is facilitated by the presence of the strongly deactivating nitro group. mdpi.com
Reactivity of the N1-Amino Group
The N1-amino group of this compound is a primary amine and as such, exhibits characteristic nucleophilic reactivity, allowing for a range of derivatization reactions including acylation, alkylation, and condensation.
Acylation and Alkylation Reactions
The N1-amino group can readily undergo acylation with various acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (often in the presence of a coupling agent) to form the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides are important intermediates in the synthesis of more complex molecules. The acylation of amines is a well-established and versatile reaction in organic synthesis. mdpi.com
Alkylation of the N1-amino group can be achieved using alkyl halides or other alkylating agents. The reaction introduces an alkyl substituent on the nitrogen atom, leading to secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the alkylating agent. These reactions are often carried out in the presence of a base to scavenge the acid generated during the reaction. For instance, the alkylation of the benzimidazole nitrogen at the 1-position is a common strategy in the synthesis of various biologically active compounds and can be achieved using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.netnih.gov
Table 2: Representative Acylation and Alkylation Reactions of Amines
| Reaction Type | Reagent | Product | General Conditions |
| Acylation | Acyl Chloride | N-Acyl derivative (Amide) | Base (e.g., pyridine, triethylamine) |
| Acylation | Acid Anhydride | N-Acyl derivative (Amide) | Base or neat |
| Alkylation | Alkyl Halide | N-Alkyl derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
Condensation Reactions Leading to New Heterocyclic Linkages
The primary amino group at the N1-position can participate in condensation reactions with bifunctional electrophiles to construct new heterocyclic rings fused to the benzimidazole core. A notable example is the reaction of 2-aminobenzimidazoles with 1,3-dicarbonyl compounds. This reaction leads to the formation of pyrimido[1,2-a]benzimidazoles, a class of compounds with significant pharmacological interest. nih.gov The reaction typically proceeds by heating the reactants in a suitable solvent, sometimes in the presence of an acid catalyst. nih.gov This synthetic strategy provides a direct route to complex, polycyclic heteroaromatic systems.
Formation of Imino or Other Nitrogen-Containing Derivatives
The N1-amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing the water formed. masterorganicchemistry.comoperachem.com
The resulting imines can serve as versatile intermediates for further synthetic transformations or may themselves exhibit interesting biological properties. Schiff bases derived from various heterocyclic amines have been synthesized and investigated for their biological activities. ijtsrd.comresearchgate.net
Reactivity of the Imidazole (B134444) Ring System
The imidazole portion of the benzimidazole core possesses a unique reactivity profile, influenced by the electron-withdrawing nature of the fused nitrobenzene (B124822) ring and the electron-donating N-amino group.
In benzimidazole systems, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring. However, the presence of the strongly deactivating nitro group at the 6-position significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack. ck12.org Consequently, electrophilic substitution on the imidazole ring, while generally less favorable, may become a competing pathway under specific conditions.
The imidazole ring itself is susceptible to electrophilic attack, though less so than simpler five-membered heterocycles like pyrrole. libretexts.org The most likely site for electrophilic attack on the imidazole ring of this compound is the C2 position. This is due to the activation of this position by the two adjacent nitrogen atoms. Reactions such as C2-allylation have been demonstrated on benzimidazole derivatives, though often requiring activation of the imidazole, for instance as an N-OPiv derivative, and the use of catalysts. nih.gov Halogenation of the imidazole ring can also occur, but often leads to a mixture of products or requires specific conditions to control regioselectivity. researchgate.net
The imidazole ring is generally electron-rich and thus resistant to nucleophilic attack unless an activating group is present. researchgate.net In the case of benzimidazoles, the C2 position is the most electrophilic carbon and can be susceptible to attack by strong nucleophiles, a reactivity that can be enhanced by protonation of an adjacent nitrogen atom. researchgate.net The presence of the N-amino group at the N1 position may further influence the electronic distribution within the imidazole ring, though specific studies on this effect are limited.
Ring transformation reactions of the benzimidazole core are not common but can be achieved under specific circumstances. These transformations often involve initial nucleophilic attack followed by ring-opening and subsequent rearrangement. For instance, some quinoxaline (B1680401) derivatives can undergo rearrangement to form benzimidazoles, indicating the relative stability of the benzimidazole scaffold. rsc.org However, transformations starting from a pre-formed benzimidazole ring typically require harsh conditions and are not a general feature of its reactivity.
Reactivity of the Benzene Ring
The reactivity of the benzene portion of the molecule is dominated by the strong directing and deactivating effects of the nitro group.
Considering the positions relative to the nitro group (C6) and the fused imidazole (positions 4 and 7a):
Position C4: Ortho to the imidazole N3a and para to the nitro group.
Position C5: Ortho to the nitro group and meta to the imidazole N3a.
Position C7: Ortho to the nitro group.
| Reaction | Typical Reagents | Predicted Major Product(s) | Reference |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5,6-Dinitro-1H-benzo[d]imidazol-1-amine | libretexts.org |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-6-nitro-1H-benzo[d]imidazol-1-amine | researchgate.net |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | ck12.org |
The functional groups on this compound offer several avenues for derivatization.
Reduction of the Nitro Group: The most significant reaction of the nitro group is its reduction to an amino group. This transformation is a key step in the synthesis of a wide range of biologically active benzimidazole derivatives. researchgate.netsemanticscholar.org The resulting 6-amino-1H-benzo[d]imidazol-1-amine is a versatile intermediate. This reduction can be achieved using various reagents, with catalytic hydrogenation being a common and clean method.
| Reagent/Catalyst | Typical Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT | 6-Amino-1H-benzo[d]imidazol-1-amine | researchgate.net |
| SnCl₂·2H₂O | HCl, Reflux | 6-Amino-1H-benzo[d]imidazol-1-amine | semanticscholar.org |
| Fe, HCl or CH₃COOH | Aqueous Ethanol, Reflux | 6-Amino-1H-benzo[d]imidazol-1-amine | rsc.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | 6-Amino-1H-benzo[d]imidazol-1-amine | nih.gov |
Reactions of the N-Amino Group: The exocyclic N-amino group at the N1 position is also a site for chemical modification. It can undergo reactions typical of hydrazines, such as acylation with acid chlorides or anhydrides, and condensation with aldehydes and ketones to form hydrazones. Derivatization at this position can be used to introduce new functionalities or to prepare precursors for further cyclization reactions.
Reactions of the Resulting 6-Amino Group: Once the nitro group is reduced, the resulting 6-amino group can undergo a variety of reactions. It can be diazotized and converted to other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer reactions. It can also act as a nucleophile in acylation, alkylation, and condensation reactions, providing a handle for attaching diverse side chains or for building more complex heterocyclic systems. nih.gov
Formation of Complex Molecular Architectures
This compound and its derivatives, particularly the corresponding 6-amino compound, are valuable building blocks for the synthesis of complex molecular architectures and fused heterocyclic systems. nih.gov
The presence of multiple reaction sites—the N1-amino group, the N3-imidazole nitrogen, the C2-carbon, and the functional group at C6—allows for the construction of polycyclic compounds through intramolecular cyclization reactions. For instance, after reduction of the nitro group, the resulting diamine system can be used to build additional rings fused to the benzimidazole core. nih.gov
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing benzimidazoles. nih.gov While these reactions are more commonly reported on halogenated benzimidazoles, they represent a potential strategy for derivatization. For example, conversion of the 6-amino group to a halide would provide a substrate for such coupling reactions, enabling the introduction of aryl, heteroaryl, or substituted amino groups to build complex molecular scaffolds. researchgate.net
Furthermore, the benzimidazole nucleus itself can be used as a building block in annulation reactions, where additional rings are fused onto the existing framework, leading to novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. nih.gov
Utilization as a Building Block for Multi-ring Systems
While direct experimental evidence for the use of this compound in the synthesis of pyrimido[1,2-a]benzimidazoles and triazolo[1,5-a]benzimidazoles is not extensively documented, the reactivity of the analogous, non-nitrated 1-aminobenzimidazoles provides a strong basis for its potential in forming such fused heterocyclic systems. The synthesis of these systems typically involves the annulation of a new ring onto the benzimidazole scaffold.
The general strategy for constructing fused benzimidazoles often involves the cyclization of aryl amidines or the annulation onto the 1- and 2-positions of the benzimidazole ring mdpi.com. For instance, the synthesis of pyrimido[1,2-a]benzimidazoles frequently starts from 2-aminobenzimidazoles which react with various carbonyl compounds nih.govrsc.org. Although the starting material is different, the underlying principle of building a new heterocyclic ring fused to the imidazole core is analogous.
In the case of 1-aminobenzimidazoles, the exocyclic amino group offers a reactive site for condensation and cyclization reactions. It is plausible that this compound could react with suitable reagents to form fused triazole or pyrimidine (B1678525) rings. For example, reaction with β-dicarbonyl compounds or their equivalents could potentially lead to the formation of a pyrimidine ring fused to the benzimidazole nucleus. Similarly, reagents that can introduce a two-nitrogen fragment could be employed to construct a fused triazole ring. The presence of the nitro group at the 6-position would be expected to influence the reactivity of the benzimidazole ring through its electron-withdrawing nature, potentially affecting reaction conditions and yields.
Further research is required to fully explore and document the specific reaction pathways and conditions for the utilization of this compound as a direct precursor for these important classes of multi-ring systems.
Integration into Mannich Reactions
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, resulting in the formation of a β-amino-carbonyl compound known as a Mannich base wikipedia.org. The 1-amino group of this compound can participate in this reaction, leading to the formation of novel Mannich bases.
While specific examples involving this compound are not prevalent in the reviewed literature, the synthesis of Mannich bases from other substituted benzimidazoles and 1-aminobenzimidazoles is well-established. For instance, new pyrazolo-benzimidazole Mannich bases have been synthesized through a multicomponent condensation between 1-aminobenzimidazoles, formaldehyde, and pyrazoles nih.gov. In this reaction, the hydrogen atom of the imino group in the pyrazole (B372694) ring acts as the acidic component nih.gov.
A plausible reaction scheme for the integration of this compound into a Mannich reaction would involve its reaction with formaldehyde and a compound containing an active hydrogen, such as a ketone, another heterocycle with an acidic NH group, or a terminal alkyne. The resulting Mannich base would incorporate the 6-nitrobenzimidazol-1-aminomethyl moiety.
Table 1: Examples of Reactants in Mannich Reactions with Benzimidazole Derivatives
| Benzimidazole Derivative | Aldehyde | Active Hydrogen Compound | Resulting Product Class |
|---|---|---|---|
| 1-Aminobenzimidazole | Formaldehyde | Pyrazole | Pyrazolo-benzimidazole Mannich bases nih.gov |
The synthesis of these derivatives often involves straightforward procedures, such as stirring the reactants at room temperature in a suitable solvent like methylene (B1212753) chloride nih.gov. The structures of the resulting Mannich bases are typically confirmed using spectroscopic methods like NMR and mass spectrometry nih.govresearchgate.net. The nitro group at the 6-position of the benzimidazole ring is expected to remain intact during the Mannich reaction, thus providing a handle for further chemical transformations if desired.
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy
Infrared spectroscopy is a critical tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For 6-Nitro-1H-benzo[d]imidazol-1-amine, the key functional groups are the nitro group (NO₂), the primary amine (NH₂), and the benzimidazole (B57391) ring system.
The vibrational modes for the key functional groups in 6-nitro-substituted benzimidazole derivatives have been identified through various studies. While specific data for this compound is not extensively detailed, analysis of closely related structures provides reliable assignments.
Nitro Group (NO₂): The nitro group typically exhibits two characteristic stretching vibrations: an asymmetric and a symmetric stretch. In derivatives of 6-nitro-1H-benzimidazole, the asymmetric stretching vibration is consistently observed in the range of 1527–1550 cm⁻¹. The symmetric stretching vibration is found at approximately 1330–1355 cm⁻¹ derpharmachemica.comsciforum.netd-nb.infonih.gov.
Amino Group (NH₂): A primary amine group attached to an aromatic system will show N-H stretching vibrations. In related amino-benzimidazole structures, these N-H stretching bands are typically found in the region of 3100-3500 cm⁻¹.
Benzimidazole Ring: The benzimidazole ring system has several characteristic vibrations. The C=N stretching vibration within the imidazole (B134444) portion of the ring is often seen around 1606-1646 cm⁻¹ sciforum.netiucr.org. Aromatic C=C stretching vibrations from the benzene (B151609) portion typically appear in the 1400-1500 cm⁻¹ range. For instance, bands at 1478 & 1366 cm⁻¹ have been assigned to the imidazole ring, while bands at 1390 & 1365 cm⁻¹ are characteristic of the benzimidazole ring itself in related compounds derpharmachemica.com. The stretching of the aromatic C-H bonds (Ar-H) is generally observed above 3000 cm⁻¹ derpharmachemica.com.
A representative table of expected IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino Group | N-H Stretching | 3100 - 3500 |
| Benzimidazole Ring | Aromatic C-H Stretching | > 3000 |
| Benzimidazole Ring | C=N Stretching | 1606 - 1646 |
| Nitro Group | Asymmetric NO₂ Stretching | 1527 - 1550 |
| Benzimidazole Ring | Aromatic C=C Stretching | 1400 - 1500 |
| Benzimidazole Ring | Ring Vibrations | 1365 - 1478 |
| Nitro Group | Symmetric NO₂ Stretching | 1330 - 1355 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the nitrobenzimidazole system. The extended conjugation of the benzimidazole ring, combined with the electron-withdrawing nitro group and the electron-donating amino group, influences the electronic transitions.
Studies on related 6-nitrobenzimidazole derivatives show that these compounds typically exhibit intense absorption bands in the UV-visible region, generally between 350 nm and 380 nm sciforum.netnih.gov. These absorptions are attributed to π → π* transitions within the conjugated aromatic system. The presence of the nitro group often leads to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted benzimidazole. For example, a study on 2-(5'-(4''-(1H-Pyrrol-1'''-yl)phenyl)thiophen-2'-yl)-6-nitro-1H-benzo[d]imidazole reported a λ_max at 380 nm in ethanol (B145695) sciforum.net. Other similar structures show absorption maxima around 360-373 nm sciforum.net. These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which is characteristic of charge-transfer interactions within the molecule.
| Compound Type | λ_max (nm) | Solvent | Reference |
| 6-Nitrobenzimidazole Derivative | 380 | Ethanol | sciforum.net |
| Related Benz[X]azole Chromophores | 360-373 | Ethanol | sciforum.net |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In mass spectrometry, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₇H₆N₄O₂), the expected molecular weight is approximately 178.15 g/mol . Therefore, the mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to this mass.
The fragmentation of benzimidazole derivatives is well-documented. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group or its components. Key fragmentation steps would likely include:
Loss of NO₂ (46 Da)
Loss of O (16 Da) followed by loss of NO (30 Da)
Loss of HCN (27 Da) from the imidazole ring.
Analysis of related N-substituted 6-nitro-1H-benzimidazole derivatives confirms that the molecular ion peak is typically observed, confirming the structure rsc.orgsemanticscholar.org.
High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₇H₆N₄O₂).
HRMS has been used to confirm the structures of many complex benzimidazole derivatives iucr.orgacs.org. For the target compound, an ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight) mass spectrometer would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated exact mass, typically within a few parts per million (ppm), thus confirming its elemental formula.
| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| This compound | C₇H₆N₄O₂ | 179.0564 |
X-ray Diffraction (XRD) Crystallography
This section cannot be completed as no specific crystallographic data for this compound is currently available in the public domain.
Single Crystal X-ray Diffraction for Molecular Structure Determination
Detailed information on bond lengths, bond angles, and torsion angles, which are essential for defining the precise molecular geometry of this compound, is contingent on future single-crystal X-ray diffraction studies.
Analysis of Supramolecular Interactions and Crystal Packing
A comprehensive understanding of the hydrogen bonding networks, π-π stacking interactions, and other non-covalent forces that govern the crystal packing of this compound awaits experimental determination of its crystal structure.
Elucidation of Tautomeric Forms in the Solid State
The potential for tautomerism in this compound exists, but the preferential tautomeric form adopted in the solid state can only be unambiguously determined through crystallographic analysis.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of molecular systems. For 6-Nitro-1H-benzo[D]imidazol-1-amine, these methods provide a detailed picture of its electronic structure and behavior at the atomic level.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent quantum computational methods used to study molecules like this compound. nih.gov The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate model. ntnu.no DFT, on the other hand, calculates the electronic energy based on the electron density, offering a more efficient and generally more accurate approach by incorporating electron correlation effects. ntnu.no
Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combine the strengths of both HF and DFT, are frequently employed for studying nitro-containing heterocyclic compounds. semanticscholar.orgmdpi.com These methods, paired with appropriate basis sets like 6-31G(d,p) or def2-TZVP, allow for the reliable prediction of molecular properties. semanticscholar.orgmdpi.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.no For derivatives of benzimidazole (B57391), methods like DFT at the B3LYP/6-31G(d,p) or B3LYP/Def2-TZVP levels are used to calculate the equilibrium structure. semanticscholar.orgmdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzimidazole Derivative (Note: Data is for a representative related compound, not this compound, to illustrate typical output from geometry optimization.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (imidazole) | ~1.33 Å |
| Bond Length | C-N (nitro group) | ~1.45 Å |
| Bond Length | N-O (nitro group) | ~1.23 Å |
| Bond Angle | C-N-O (nitro group) | ~118° |
This table is interactive. Users can sort and filter the data.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. mdpi.commdpi.com These theoretical spectra can be correlated with experimental data to validate the computational model.
For nitro-aromatic compounds, specific vibrational modes are of interest. For example, in (±)-1-(6-nitro-1H-benzo[d]imidazol-2-yl)ethanol, the N-O stretching of the nitro group is observed experimentally around 1550 cm⁻¹. nih.gov DFT calculations can reproduce these frequencies with good accuracy, although computed values are often scaled to better match experimental results. nih.gov
Table 2: Key Calculated Vibrational Frequencies for Nitro-Benzimidazole Derivatives
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Imidazole (B134444) NH | ~3320 |
| C=N Stretch | Imidazole Ring | ~1615 |
| N-O Asymmetric Stretch | Nitro Group | ~1550 |
This table is interactive, allowing for data sorting.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govacs.org
In studies of nitro-substituted benzimidazoles, the HOMO is typically distributed over the benzimidazole ring system, while the LUMO is often localized on the nitro group, reflecting its electron-withdrawing nature. acs.orgresearchgate.net This distribution facilitates intramolecular charge transfer (ICT). researchgate.net The introduction of a strong electron-withdrawing group like -NO₂ tends to lower the HOMO and LUMO energies and reduce the energy gap, increasing the molecule's reactivity. acs.org
Table 3: Representative FMO Data for a Nitro-Benzimidazole Derivative
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | ~ -6.5 eV | Electron donating capability |
| E(LUMO) | ~ -3.0 eV | Electron accepting capability |
This interactive table presents typical FMO energy values.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For a molecule like this compound, the MEP map is expected to show a highly negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom on the imidazole nitrogen (N-H) and the amine group would exhibit a positive potential, marking them as sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netcore.ac.uk It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. semanticscholar.org A higher E(2) value indicates a more intense interaction and greater electron delocalization, contributing to molecular stability. nih.gov
Table 4: Illustrative NBO Analysis - Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C-C) (ring) | π*(C-C) (ring) | ~20-30 | π-π* delocalization |
| LP(O) (nitro) | π*(N-C) (ring) | ~40-60 | Resonance stabilization |
This table is interactive and showcases typical stabilization energies from NBO analysis.
Global Reactivity Descriptors (GRPs)
Global reactivity descriptors (GRPs) derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity and stability of molecules. For derivatives of benzimidazole, including those with nitro functional groups, DFT calculations have been employed to determine various GRPs. These descriptors, such as chemical hardness, electronic chemical potential, and global electrophilicity index, are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Studies on related nitrobenzimidazole derivatives demonstrate that these compounds are generally characterized as hard, thermodynamically stable, and less reactive molecules. researchgate.net The electrophilicity index, in particular, helps in ranking the compounds in terms of their reactivity. researchgate.net For instance, in a series of N-1-sulfonyl substituted 2-substituted benzimidazoles, the derivative 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole was identified as a noteworthy material for nonlinear optics (NLO) based on its electronic properties and reactivity descriptors. researchgate.netnih.govacs.org The investigation of these parameters provides a foundational understanding for developing novel materials with specific electronic and reactive properties. researchgate.netnih.gov
Spectroscopic Parameter Predictions
The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical tool for the accurate prediction of NMR chemical shifts. acs.orgpsu.edu This method has been successfully applied to various heterocyclic compounds, including benzimidazole derivatives, to confirm structural assignments and understand electronic environments. acs.orgresearchgate.net
Theoretical calculations of 1H and 13C NMR chemical shifts are typically performed using DFT methods, such as B3LYP, with various basis sets. acs.orgsfasu.edu The calculated absolute shieldings are then converted to chemical shifts relative to a standard, like tetramethylsilane (B1202638) (TMS). psu.edu For complex structures and inseparable regioisomers, such as those that can arise in the synthesis of nitrobenzimidazole derivatives, GIAO/DFT calculations are invaluable for assigning the correct structures to the observed NMR spectra. acs.orgsemanticscholar.org For example, in a study of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, theoretical NMR predictions helped to determine the predominant regioisomer in the reaction mixture. semanticscholar.org The correlation between experimental and calculated chemical shifts is often excellent, providing a high degree of confidence in the structural elucidation. sfasu.edu
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) and investigating the electronic transitions within a molecule. researchgate.netbohrium.com For benzimidazole derivatives, TD-DFT calculations can predict the absorption wavelengths and oscillator strengths of electronic transitions, which can then be compared with experimental spectra. arabjchem.org
These simulations provide insights into the nature of the electronic transitions, such as ligand-to-metal charge transfer (LMCT) in metal complexes or π→π* transitions within the aromatic system. researchgate.netarabjchem.org In studies of related nitrobenzimidazole compounds, TD-DFT has been used to understand their photophysical properties and to support the characterization of newly synthesized molecules. arabjchem.orgresearchgate.net The results of these theoretical investigations are crucial for designing molecules with specific optical properties, such as those required for nonlinear optics applications. researchgate.netnih.govacs.org
Theoretical Studies of Tautomerism and Isomerism
Annular tautomerism is a characteristic feature of the imidazole ring system in benzimidazoles, involving the migration of a proton between the two nitrogen atoms (N1 and N3). researchgate.netnih.gov The position of this equilibrium is influenced by the nature and position of substituents on the benzimidazole core.
For nitro-substituted benzimidazoles, the tautomeric equilibrium has been studied using a combination of experimental techniques, like NMR spectroscopy, and quantum chemical calculations. researchgate.net These studies have shown that for 5(6)-nitrobenzimidazole, the 6-nitro-1H-benzimidazole tautomer is the major form in solution. researchgate.net The presence of tautomerism leads to an averaging of signals in the 13C NMR spectra, making the C4 and C7, as well as the C5 and C6, positions magnetically equivalent in the parent benzimidazole. nih.gov In substituted derivatives, the specific tautomeric preference can be elucidated by comparing experimental NMR data with calculated chemical shifts for each possible tautomer. researchgate.net
Theoretical calculations are essential for exploring the potential energy surface and understanding the relative stabilities of different tautomers and isomers. By computing the energies of various prototropic forms, it is possible to determine the most stable structures and the energy barriers for their interconversion. acs.org
For the benzimidazole system, the potential energy profiles for the hydrogen shifts between neighboring atoms have been calculated to understand the kinetics and thermodynamics of tautomerization. acs.org These analyses reveal that while some tautomers are located in deep potential wells and are stable, others may be transient species. acs.org The study of the complete energy landscape, including all possible tautomeric and isomeric forms, provides a comprehensive picture of the molecule's dynamic behavior and is crucial for interpreting experimental observations, particularly in photochemical reactions or complex reaction mixtures. acs.orgmdpi.com
Regioisomeric Stability and Interconversion Pathways
The substitution pattern on the benzimidazole ring system inherently allows for the existence of regioisomers, and their relative stability is a key area of computational investigation. For instance, in the case of N-substituted 5(6)-nitro-1H-benzimidazoles, the position of the nitro group at either the 5- or 6-position leads to two distinct isomers. Theoretical calculations are crucial in determining the more stable regioisomer and the energy barriers associated with their interconversion.
Studies on related substituted benzimidazoles have shown that a mixture of regioisomers can be formed during synthesis. For example, the synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides resulted in inseparable mixtures of the 5-nitro and 6-nitro regioisomers. mdpi.com The ratio of these isomers can vary depending on the substituents. For instance, in one derivative, a 75:25 mixture of the 6-nitro to 5-nitro regioisomer was observed. mdpi.com In another case, a nearly equimolar 57:43 mixture was reported. mdpi.com This highlights the subtle energetic differences between the regioisomers, which can be influenced by the electronic and steric nature of other substituents on the benzimidazole core.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the ground-state energies of these regioisomers. The energy difference between them provides insight into their relative populations at equilibrium. Furthermore, these calculations can map the potential energy surface for the interconversion between the isomers, identifying the transition state and the associated activation energy. This information is vital for understanding the dynamic equilibrium between the regioisomers and for designing synthetic strategies that may favor the formation of a specific, more desirable isomer.
Exploration of Electronic and Optical Properties
The electronic structure of this compound and its derivatives is of significant interest due to their potential applications in materials science, particularly in the field of nonlinear optics.
Nonlinear Optical (NLO) Response Parameters
Benzimidazole derivatives are recognized for their potential as nonlinear optical (NLO) materials. researchgate.net Computational studies, often using DFT, are instrumental in predicting the NLO properties of these molecules. nih.govacs.org The key parameters of interest include the mean polarizability (⟨α⟩) and the total first hyperpolarizability (βtot). nih.gov
For a related series of N-1-sulfonyl substituted 2-substituted benzimidazoles, DFT calculations revealed that the introduction of strong electron-withdrawing groups, such as a nitro group, significantly enhances the NLO response. nih.gov Specifically, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibited the highest ⟨α⟩ and βtot values among the studied compounds, marking it as a promising NLO material. nih.govacs.org These computational predictions guide the rational design of new benzimidazole-based compounds with optimized NLO properties for use in modern high-tech applications. acs.org
Table 1: Calculated NLO Properties of a Representative Benzimidazole Derivative
| Parameter | Value |
| Mean Polarizability (⟨α⟩) | High |
| Total First Hyperpolarizability (βtot) | High |
| Data for 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole. nih.govacs.org |
Charge Transfer Characteristics
The electronic properties of benzimidazole derivatives are heavily influenced by intramolecular charge transfer (ICT). acs.org The presence of both electron-donating and electron-accepting groups within the molecule facilitates this phenomenon. In the context of this compound, the nitro group acts as a strong electron acceptor, while the amino group and the benzimidazole nucleus can function as electron donors.
Computational analyses, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) calculations, provide a detailed understanding of the ICT process. acs.org FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the energy gap (ΔE). acs.org A smaller energy gap is indicative of easier electronic transitions and enhanced reactivity. acs.org For instance, in a study of related benzimidazoles, the derivative with nitro group substitutions (compound 2e) showed the smallest energy gap, suggesting a more efficient ICT. acs.org
NBO analysis further elucidates the donor-acceptor interactions by quantifying the stabilization energies associated with charge delocalization from occupied to unoccupied orbitals. acs.org These computational tools are essential for characterizing the charge transfer states that are fundamental to the NLO properties and reactivity of these compounds.
Reaction Mechanism Studies
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry plays a pivotal role in understanding the mechanisms of reactions involving benzimidazole derivatives. This includes the synthesis of the benzimidazole core itself and subsequent functionalization reactions. Standard synthetic routes often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.gov
For example, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved through the reaction of 6-substituted 1H-benzimidazole with substituted halides. nih.govrsc.org Computational studies can model these reaction pathways, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction's feasibility and kinetics.
In the context of the formation of substituted imidazolidin-2-ones, a related heterocyclic system, computational modeling was used to rationalize the regioselectivity of the reaction. mdpi.com The proposed mechanism involved the formation of an iminium cation intermediate, and the calculations helped to explain why the reaction proceeded through a specific pathway to yield the observed product. mdpi.com Similarly, for this compound, computational studies can elucidate the mechanisms of its formation and its subsequent reactions, guiding the development of more efficient and selective synthetic methods.
Potential Applications in Advanced Materials and Synthetic Methodologies
Role as a Versatile Synthetic Intermediate
The molecular architecture of 6-Nitro-1H-benzo[d]imidazol-1-amine makes it a valuable building block in organic synthesis. The presence of reactive sites—the amino group, the aromatic ring activated by the nitro group, and the imidazole (B134444) ring—allows for a variety of chemical transformations.
Precursor for the Synthesis of Complex Heterocyclic Systems
The benzimidazole (B57391) nucleus is a key structural motif in many pharmacologically active compounds. researchgate.net The this compound scaffold serves as a starting point for constructing more elaborate heterocyclic systems. Synthetic methodologies often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under various conditions to form the benzimidazole ring. acs.orgnih.gov The nitro group in the 6-position is particularly significant as it can be readily reduced to an amino group, providing a handle for further functionalization and the construction of fused ring systems or complex side chains. researchgate.net
For instance, new series of 6-substituted 1H-benzimidazole derivatives have been synthesized by reacting 4-nitro-o-phenylenediamine (B140028) with various substituted aldehydes. nih.gov These intermediates can then undergo further reactions, such as N-substitution, to create a diverse library of compounds. nih.gov The synthesis of novel bis-benzimidazoles, which are known to be DNA minor groove-binding ligands with potential as anticancer agents, often starts from nitro-substituted precursors. nih.gov The process can involve multi-step sequences including nucleophilic substitution, deacetylation, and catalytic hydrogenation to yield the desired complex molecules. acs.orgnih.gov This highlights the role of the nitro-benzimidazole core as a foundational element for building structurally complex and biologically relevant molecules. acs.org
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in modern chemistry, allowing for the synthesis of complex products in a single step from three or more reactants, which saves time and resources. nih.gov The functional groups present in this compound make it a suitable candidate for integration into MCRs. The amino group can participate as the amine component, while the nitro group can serve as a latent amino group. In certain MCRs, such as the Ugi reaction, nitro compounds can be used as amine surrogates. The nitro group is subsequently reduced to an amine, which then participates in a condensation reaction to form a new ring system, such as a benzodiazepine. researchgate.net This strategy streamlines the synthesis of complex heterocyclic structures that would otherwise require lengthy, multi-step procedures. researchgate.net
Exploration in Materials Science
The electronic characteristics of the this compound scaffold are of significant interest in the field of materials science. The combination of an electron-donating amine group and a potent electron-withdrawing nitro group on the benzimidazole π-system creates a "push-pull" electronic structure, which is a key design principle for materials with interesting optical and electronic properties.
Design of Materials with Tailored Electronic or Optical Properties
The electronic properties of materials derived from benzimidazole structures can be fine-tuned by modifying the substituents on the heterocyclic core. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that determines a molecule's electronic and optical properties, including its color, conductivity, and reactivity. acs.orgnih.gov
Introducing strong electron-withdrawing groups, such as the nitro group (-NO2), can significantly lower the LUMO energy level, leading to a reduced HOMO-LUMO gap. acs.org This reduction in the energy gap is associated with a bathochromic shift (a shift to longer wavelengths) in the material's absorption spectrum. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that benzimidazole derivatives featuring nitro groups exhibit smaller energy gaps compared to unsubstituted analogues, indicating their potential for applications in optoelectronics. acs.org By strategically placing donor and acceptor groups on the benzimidazole framework, chemists can design materials with specific absorption and emission characteristics for use in devices like organic light-emitting diodes (OLEDs) or as components in solar cells. dntb.gov.uadntb.gov.ua
Applications as Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies such as frequency conversion and optical switching. researchgate.net The "push-pull" architecture inherent in molecules like this compound is highly desirable for second-order NLO applications. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large molecular hyperpolarizability (β), which is a measure of the NLO response. google.com
Research on benzimidazole derivatives has demonstrated their promise as NLO materials. researchgate.net For example, a DFT study on N-1-sulfonyl substituted benzimidazoles revealed that a derivative containing two nitro groups, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, exhibited the highest total first hyperpolarizability (βtot) among the studied compounds. acs.orgnih.gov This enhanced NLO response was attributed to the strong electron-accepting nature of the nitro groups, which increased resonance and charge transfer within the molecule. acs.org These findings underscore the potential of nitro-functionalized benzimidazoles in the development of advanced NLO materials for high-tech applications. acs.orgnih.gov
Interactive Data Table: NLO Properties of a Benzimidazole Derivative
The following table presents calculated data for a related compound, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole (referred to as 2e in the source), highlighting the impact of the nitro groups on its electronic and NLO properties. acs.orgnih.gov
| Property | Computational Method | Calculated Value | Unit | Source |
| HOMO-LUMO Energy Gap (Egap) | CAM-B3LYP | 3.881 | eV | acs.org |
| HOMO-LUMO Energy Gap (Egap) | M06 | 1.842 | eV | acs.org |
| Average Polarizability (⟨α⟩) | CAM-B3LYP | 4.866 x 10⁻²³ | esu | nih.gov |
| Average Polarizability (⟨α⟩) | M06 | 5.379 x 10⁻²³ | esu | nih.gov |
| Total First Hyperpolarizability (βtot) | CAM-B3LYP | 5.095 x 10⁻²⁹ | esu | nih.gov |
| Total First Hyperpolarizability (βtot) | M06 | 2.0418 x 10⁻²⁸ | esu | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 6-Nitro-1H-benzo[d]imidazol-1-amine?
A common method involves reacting 4-nitro-1,2-benzenediamine with reagents like N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) in acetonitrile/water. The reaction typically proceeds for 72 hours, followed by purification via flash chromatography (dichloromethane/methanol gradient) and trituration with methanol, yielding ~48% product . Optimization may require adjusting stoichiometry or reaction time.
Q. How should this compound be stored to ensure stability?
The compound should be stored at -20°C in a dry, dark environment to prevent degradation. Purity (>98%) is maintained when protected from light and moisture, as demonstrated in similar nitro-substituted benzimidazoles .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (nitro group) and ~1339 cm⁻¹ (C-N stretching) .
- NMR : ¹³C NMR signals for aromatic carbons (δ ~120–160 ppm) and nitro groups (δ ~146–153 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₇H₇N₃O₂: 178.05; experimental deviations <0.1%) .
Advanced Research Questions
Q. How can researchers address low synthetic yields in the preparation of this compound?
Yields (~48% in standard protocols) may improve by:
- Solvent Optimization : Testing polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Catalytic Additives : Introducing phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation.
- Reaction Monitoring : Using TLC or LC-MS to identify bottlenecks (e.g., incomplete nitration or cyclization) .
Q. What contradictions exist in spectral data interpretation for nitrobenzimidazole derivatives?
Discrepancies may arise in:
- Tautomerism : Ambiguous ¹H NMR signals due to proton exchange between imidazole nitrogen atoms. Use DMSO-d₆ to stabilize tautomers .
- Purity vs. Artifacts : Peaks at ~1726 cm⁻¹ (IR) might indicate ester impurities from incomplete purification; validate via HPLC .
Q. How can this compound be utilized in designing bioactive molecules?
The nitro group serves as:
- Electrophilic Warhead : In covalent inhibitors targeting cysteine residues (e.g., kinase or protease inhibitors).
- Redox-Active Moiety : For prodrug activation under hypoxic conditions (relevant in anticancer research) .
Structure-activity relationship (SAR) studies require functionalization at the 1-amine position while preserving nitro group reactivity .
Methodological Considerations
- Contradiction Analysis : Cross-validate synthetic yields and spectral data across batches to distinguish protocol limitations from instrumentation errors .
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent ratio) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
